6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its bromine atom and piperazine ring structure. This compound is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and benzene.
Scientific Research Applications
Chemistry and Biology
This compound is used in research to study the properties of pyrimidines and their derivatives. It can serve as a building block for more complex molecules in organic synthesis.
Medicine
In medicinal chemistry, this compound may be used as a precursor for pharmaceuticals, particularly those targeting diseases where pyrimidine analogs are effective.
Industry
In the chemical industry, it can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the bromination of pyrimidine to introduce the bromo group at the 5-position. This is followed by the formation of the piperazine ring through a series of reactions involving amine groups and appropriate coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate.
Reduction: : The compound can be reduced to remove the bromine atom.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles can be used to substitute the bromine atom, depending on the desired product.
Major Products Formed
Oxidation: : Bromates or other oxidized derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : A wide range of substituted pyrimidines depending on the nucleophile used.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors in the body, leading to therapeutic effects. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine
2-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)ethanol
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
Uniqueness
6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of both bromine and piperazine rings, which can influence its reactivity and applications.
Properties
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN6O2/c13-8-6-14-11(15-7-8)19-3-1-18(2-4-19)9-5-10(20)17-12(21)16-9/h5-7H,1-4H2,(H2,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKRRKOWGVLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.